Diethyl 1-(4-fluorobenzyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Diethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as ethyl, fluorophenyl, methoxy, and propoxy groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-diethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-throughput reactors and continuous flow systems.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, inhibiting calcium influx and thus affecting cellular processes such as muscle contraction and neurotransmitter release. The pathways involved include the modulation of intracellular calcium levels, which can influence various physiological responses.
Comparison with Similar Compounds
Similar compounds to 3,5-diethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications. The uniqueness of 3,5-diethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C28H32FNO6 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
diethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H32FNO6/c1-5-14-36-24-13-10-20(15-25(24)33-4)26-22(27(31)34-6-2)17-30(18-23(26)28(32)35-7-3)16-19-8-11-21(29)12-9-19/h8-13,15,17-18,26H,5-7,14,16H2,1-4H3 |
InChI Key |
IBZJNODNDREEKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)F)C(=O)OCC)OC |
Origin of Product |
United States |
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